

Application Note: Comprehensive Analytical Methods for 2-(Methoxycarbonyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-(Methoxycarbonyl)thiazole-4-carboxylic acid
CAS No.:	1516807-24-1
Cat. No.:	B3379098

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Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: **2-(Methoxycarbonyl)thiazole-4-carboxylic acid** (CAS: 1516807-24-1)

Executive Summary & Chemical Profiling

2-(Methoxycarbonyl)thiazole-4-carboxylic acid is a highly functionalized heteroaromatic building block widely utilized in the synthesis of peptidomimetics, anti-inflammatory agents, and targeted therapeutics[1]. The molecule features a rigid thiazole core flanked by two distinct carbonyl environments: a C2-methoxycarbonyl (ester) and a C4-carboxylic acid.

From an analytical perspective, this bifunctional nature presents specific challenges. The highly polar, ionizable carboxylic acid group can cause severe peak tailing in reversed-phase liquid chromatography (RP-HPLC) if not properly suppressed. Furthermore, differentiating the ester and acid functionalities requires high-resolution spectroscopic techniques. This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and

Trustworthiness) grounded protocol for the complete structural and purity characterization of this compound.

Table 1: Physicochemical Properties

Property	Value	Analytical Implication
CAS Number	1516807-24-1	Unique identifier for reference standard sourcing.
Molecular Formula	C ₆ H ₅ NO ₄ S	Exact mass targeting in LC-HRMS.
Molecular Weight	187.18 g/mol	Low molecular weight requires optimization of MS low-mass cutoffs.
Ionizable Groups	C4-COOH (pKa ~ 3.0)	Requires acidic mobile phase (pH < 2.0) to ensure the neutral, protonated state for RP-HPLC retention.
UV Chromophore	Thiazole ring ($\pi \rightarrow \pi^*$)	Strong UV absorbance at ~230-250 nm enables sensitive diode-array detection (DAD)[2].

Chromatographic Purity & Mass Confirmation (LC-MS/UV)

Causality & Methodological Rationale

To achieve baseline resolution and sharp peak shapes, the ionization of the C4-carboxylic acid must be suppressed. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases. This drives the equilibrium of the carboxylic acid toward its neutral, protonated state, increasing its hydrophobicity and affinity for the C18 stationary phase[1]. A superficially porous particle (SPP) C18 column is selected to minimize longitudinal diffusion, yielding high theoretical plate counts.

Step-by-Step Protocol

- **Sample Preparation:** Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes. Dilute 1:10 with initial mobile phase (95% A / 5% B) to a final concentration of 0.1 mg/mL.
- **System Setup:** Purge the LC lines with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).
- **Column Equilibration:** Equilibrate a superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 μ m) at 40°C for 10 column volumes.
- **Injection & Run:** Inject 2.0 μ L of the sample. Execute the gradient detailed in Table 2.
- **System Suitability Testing (SST):** The method is self-validating if the analyte peak exhibits a USP Tailing Factor () of and a theoretical plate count () of .

Table 2: LC-MS Gradient and MS Parameters

Parameter	Setting / Value
Column	SPP C18, 2.1 x 50 mm, 2.7 μ m
Flow Rate	0.4 mL/min
Gradient	0-1 min: 5% B; 1-5 min: 5% 95% B; 5-6 min: 95% B; 6-6.1 min: 5% B
UV Detection	DAD, extracted at 240 nm (Reference 360 nm)
MS Ionization	Electrospray Ionization (ESI), Negative Mode [M-H] ⁻
Capillary Voltage	2.5 kV (Negative Mode)
Desolvation Temp	350°C

Structural Elucidation (NMR Spectroscopy)

Causality & Methodological Rationale

For nuclear magnetic resonance (NMR), DMSO-d₆ is the mandatory solvent. The highly polar nature of the C4-carboxylic acid and its propensity for intermolecular hydrogen bonding make it poorly soluble in non-polar solvents like CDCl₃. DMSO-d₆ disrupts these hydrogen bonds, ensuring complete dissolution. Furthermore, DMSO-d₆ lacks exchangeable protons, preventing the rapid chemical exchange of the carboxylic -OH proton, allowing it to be observed as a broad singlet far downfield.

Step-by-Step Protocol

- **Sample Preparation:** Dissolve 15 mg of **2-(Methoxycarbonyl)thiazole-4-carboxylic acid** in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **Acquisition (¹H NMR):** Acquire data at 400 MHz or higher. Use a standard 1D pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
- **Acquisition (¹³C NMR):** Acquire data at 100 MHz. Use proton decoupling (e.g., zgpg30), minimum 512 scans, and a relaxation delay of 2.0 seconds to ensure relaxation of

quaternary carbons (C2, C4, and carbonyls)[3].

Table 3: Expected NMR Chemical Shifts in DMSO-d₆

Nucleus	Shift (δ , ppm)	Multiplicity	Integration	Assignment / Rationale
^1H	~3.90	Singlet (s)	3H	Methoxy ester protons (-OCH ₃). Deshielded by the adjacent ester oxygen[4].
^1H	~8.45	Singlet (s)	1H	Thiazole C5-H. Highly deshielded due to the aromatic ring and adjacent heteroatoms[3].
^1H	~13.20	Broad Singlet (br s)	1H	Carboxylic acid proton (-COOH). Exchangeable with D ₂ O[5].
^{13}C	~53.5	-	-	Methoxy carbon (-OCH ₃).
^{13}C	~128.0	-	-	Thiazole C5 (aromatic methine)[5].
^{13}C	~148.5	-	-	Thiazole C4 (quaternary, adjacent to COOH)[3].
^{13}C	~158.0	-	-	Thiazole C2 (quaternary, between N and S)[3].
^{13}C	~160.5	-	-	Ester Carbonyl (C=O).

^{13}C	~162.5	-	-	Carboxylic Acid Carbonyl (C=O) [6].
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Vibrational Spectroscopy (ATR-FTIR) Causality & Methodological Rationale

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of the functional groups. The critical diagnostic feature of this molecule is the presence of two distinct carbonyl stretching bands. The ester carbonyl typically absorbs at a slightly higher wavenumber than the hydrogen-bonded carboxylic acid carbonyl.

Step-by-Step Protocol

- Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm^{-1} resolution).
- Sampling: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
- Acquisition: Collect 32 scans from 4000 to 400 cm^{-1} .
- Validation: The method is validated if the signal-to-noise ratio in the 2000-1500 cm^{-1} region exceeds 100:1.

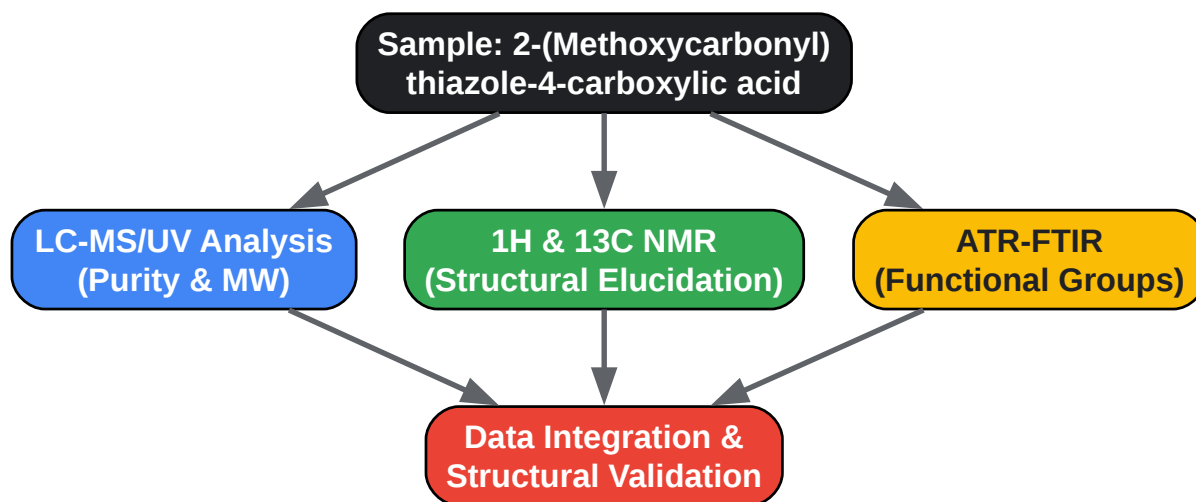
Table 4: Key FT-IR Peak Assignments

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Medium	O-H stretch (Carboxylic acid, strongly hydrogen-bonded)[5]
~1725	Sharp, Strong	C=O stretch (Ester carbonyl)
~1695	Sharp, Strong	C=O stretch (Carboxylic acid carbonyl)[5]
~1585, ~1435	Medium	C=N and C=C stretches (Thiazole ring)[5]
~1260	Strong	C-O stretch (Ester)

Analytical Workflows & Visualizations

Integrated Analytical Workflow

The following diagram illustrates the logical progression of the analytical characterization, ensuring a self-validating loop where orthogonal techniques confirm the same structural features.

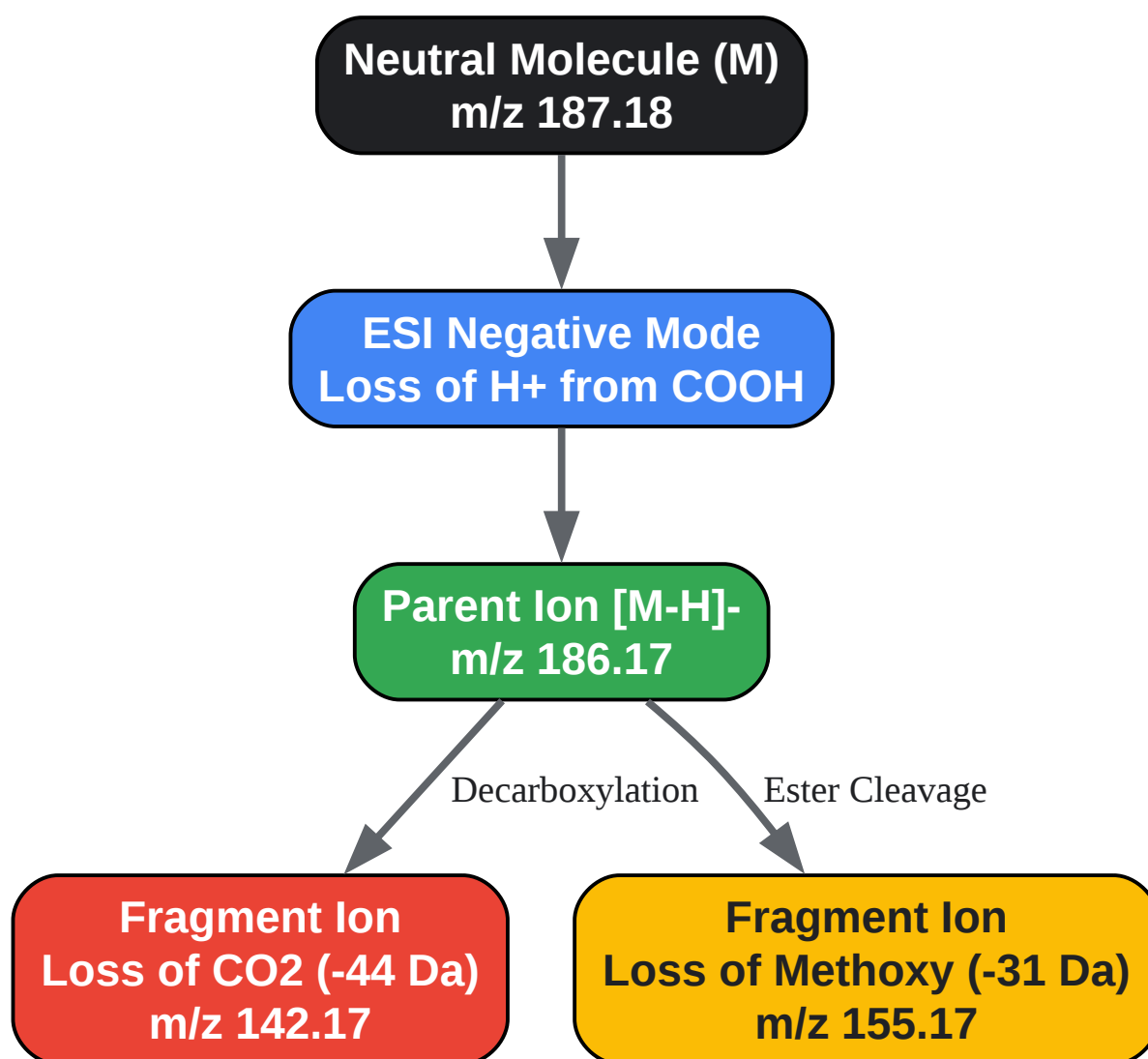


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Figure 1: Multidimensional analytical workflow for the complete characterization of the thiazole derivative.

Mass Spectrometry Fragmentation Pathway

In negative electrospray ionization (ESI⁻), the compound readily loses the carboxylic proton to form the [M-H]⁻ parent ion. Subsequent collision-induced dissociation (CID) yields predictable fragment ions, confirming the substituent groups.



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Figure 2: Proposed ESI(-) ionization and fragmentation pathway for 2-(Methoxycarbonyl)thiazole-4-carboxylic acid.

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